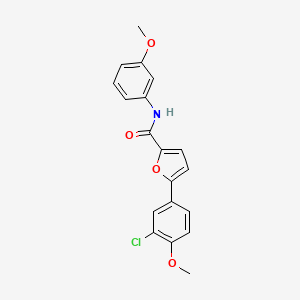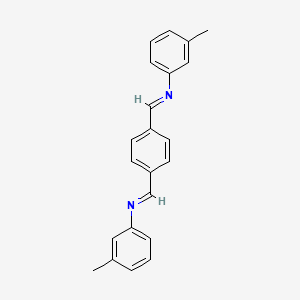
N,N'-(1,4-Phenylenedimethylidyne)DI-M-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine is an organic compound with the molecular formula C22H20N2 and a molecular weight of 312.418 g/mol . It is a derivative of toluidine, characterized by the presence of a phenylenedimethylidyne group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine can be synthesized through the reaction of 4-amino-3,5-diisopropyl-1-pyrazole with terephthalaldehyde in anhydrous methanol under an argon atmosphere . The reaction is typically conducted at room temperature for several days to ensure complete conversion. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine can be compared with other similar compounds, such as:
- N,N’-(1,4-Phenylenedimethylidyne)DI-O-toluidine
- N,N’-(1,4-Phenylenedimethylidyne)DI-P-toluidine
- N,N’-(1,4-Phenylenedimethylidyne)BIS(4-chloro-O-toluidine)
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine lies in its specific functional groups and the resulting chemical behavior.
Propiedades
Número CAS |
100626-96-8 |
|---|---|
Fórmula molecular |
C22H20N2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-1-[4-[(3-methylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H20N2/c1-17-5-3-7-21(13-17)23-15-19-9-11-20(12-10-19)16-24-22-8-4-6-18(2)14-22/h3-16H,1-2H3 |
Clave InChI |
NXPCFNXVTJNYCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


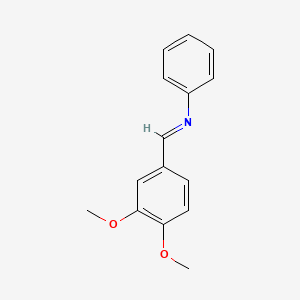

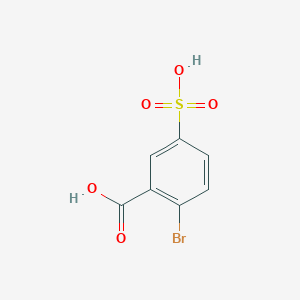
![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)


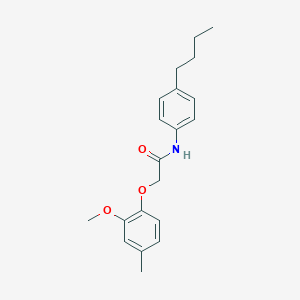
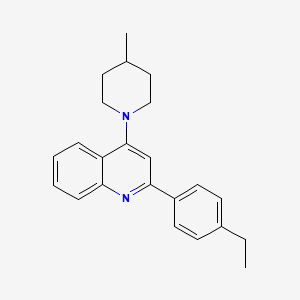

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
